N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine
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Overview
Description
“N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine” is a compound that has been disclosed in the preparation of medicaments for relieving or controlling excessive lung inflammatory reaction . It can effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolo pyridazine nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C15H15N5O/c1-10-16-17-15-8-7-14 (18-20 (10)15)12-5-4-6-13 (9-12)19 (3)11 (2)21/h4-9H,1-3H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 281.32 . It is a solid at ambient temperature . Its boiling point is between 200-201 degrees .Scientific Research Applications
Chemical Synthesis and Reactions
N-Amination and Oxidation Processes : The N-amination of imidazo[1,2-a]pyridines, pyrido[1,2-a]benzimidazole, s-triazolo[1,5-a]pyridines, and s-triazolo-[4,3-a]pyridines, including the creation of amino-s-triazolo[1,5-a]pyridinium salts and their subsequent oxidation, is a key area of research. This process leads to various azo compounds with potential chemical applications (Glover & Rowbottom, 1976).
Synthesis of Antitumor and Antimicrobial Agents : Research into the synthesis of novel N-arylpyrazole-containing enaminones, which can lead to various pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, triazolo[4,3-a]pyrimidines, and triazinones, shows potential in creating compounds with antitumor and antimicrobial activities (Riyadh, 2011).
Biological and Medicinal Applications
Antihistaminic and Anti-Inflammatory Properties : The synthesis of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines with potential antihistaminic activity and the ability to inhibit eosinophil infiltration has been explored. These compounds have implications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Synthesis of Antiviral Compounds : The creation of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, demonstrates the importance of these compounds in developing antiviral medications (Baklykov et al., 2019).
Herbicidal Activity
- Herbicidal Compounds : The preparation of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds and their effectiveness as herbicides on various vegetation types at low application rates highlights their potential in agricultural applications (Moran, 2003).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N10/c1-9-20-21-11-4-6-14(25-28(9)11)27-7-10(8-27)26(2)13-5-3-12-22-23-15(16(17,18)19)29(12)24-13/h3-6,10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQBLFJMTVTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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